4-Amino-3-(4-fluorophenyl)butanoic acid
Overview
Preparation Methods
The synthesis of 4-Amino-3-(4-fluorophenyl)butanoic acid typically involves the following steps :
Oxidation: 4-Nitro-3-(4-fluorophenyl)butanal is oxidized to the corresponding carboxylic acid.
Reduction: The nitro group is reduced using sodium borohydride to form the amine.
pH Adjustment: The pH is adjusted to 3-4 to obtain the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-Amino-3-(4-fluorophenyl)butanoic acid undergoes several types of chemical reactions :
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorophenyl groups.
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-3-(4-fluorophenyl)butanoic acid has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with GABA_B receptors and its potential effects on neurotransmission.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a research reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-3-(4-fluorophenyl)butanoic acid involves its interaction with GABA_B receptors . As a GABA_B receptor agonist, it mimics the action of GABA, leading to the activation of these receptors. This activation modulates neurotransmission, potentially resulting in various physiological effects. The specific molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
4-Amino-3-(4-fluorophenyl)butanoic acid can be compared with other similar compounds, such as :
Baclofen: Another GABA_B receptor agonist with similar structural features.
Phenibut: A derivative of GABA with anxiolytic and nootropic effects.
Gabapentin: A GABA analog used in the treatment of neuropathic pain and epilepsy.
The uniqueness of this compound lies in its specific fluorophenyl substitution, which may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
4-amino-3-(4-fluorophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHXHLDNSXLAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966612 | |
Record name | 4-Fluorophenibut | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52237-19-1 | |
Record name | Cgp 11130 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052237191 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorophenibut | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-FLUOROPHENIBUT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DAU7M5P3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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